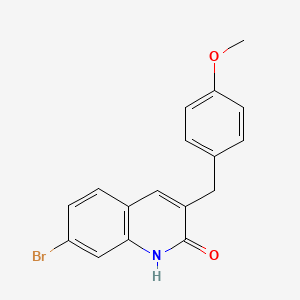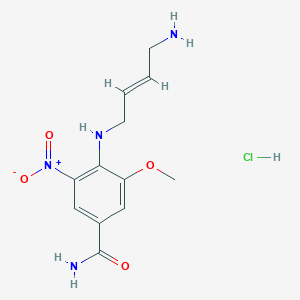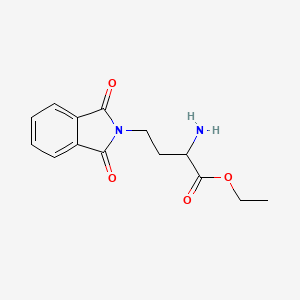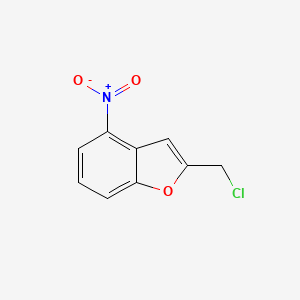
(R)-Propyl2-amino-3-mercaptopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propyl 2-amino-3-mercaptopropanoate typically involves the esterification of ®-2-amino-3-mercaptopropanoic acid. One common method is the reaction of ®-2-amino-3-mercaptopropanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Propyl 2-amino-3-mercaptopropanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of ®-2-amino-3-mercaptopropanoic acid and propanol into the reactor, along with the acid catalyst. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-Propyl 2-amino-3-mercaptopropanoate can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution at the amino group.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
®-Propyl 2-amino-3-mercaptopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Industry: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of ®-Propyl 2-amino-3-mercaptopropanoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-3-mercaptopropanoate
- ®-Ethyl 2-amino-3-mercaptopropanoate
- ®-2-Amino-3-mercaptopropanoic acid
Uniqueness
®-Propyl 2-amino-3-mercaptopropanoate is unique due to its propyl ester group, which can influence its solubility, stability, and reactivity compared to its methyl and ethyl counterparts. The propyl group can also affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
propyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-9-6(8)5(7)4-10/h5,10H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
AZDDIYKMQFIXBW-YFKPBYRVSA-N |
Isomeric SMILES |
CCCOC(=O)[C@H](CS)N |
Canonical SMILES |
CCCOC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


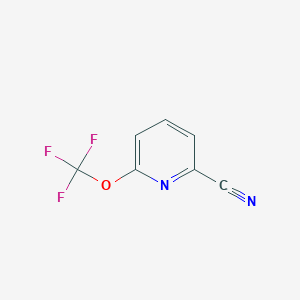
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
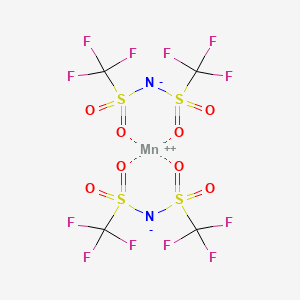
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

